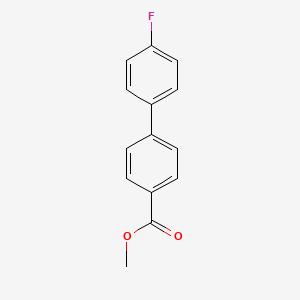

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate

Description

¹H NMR Analysis

The ¹H NMR spectrum of this compound (Figure 2) reveals distinct signals:

¹³C NMR Analysis

Key ¹³C NMR signals include:

FTIR Spectroscopy

The FTIR spectrum (Figure 3) features:

- C=O stretch : Strong absorption at 1709 cm⁻¹ (ester carbonyl) .

- C-F stretch : A band at 1227 cm⁻¹ .

- Aromatic C=C stretches : Peaks at 1496 cm⁻¹ and 1600 cm⁻¹ .

Table 2: Key Spectroscopic Assignments

| Technique | Signal (δ/cm⁻¹) | Assignment |

|---|---|---|

| ¹H NMR | 3.90 ppm | -OCH₃ |

| ¹³C NMR | 167.1 ppm | Ester C=O |

| FTIR | 1709 cm⁻¹ | Ester C=O stretch |

X-ray Diffraction Analysis of Crystal Packing

Although X-ray diffraction data for this specific compound is not explicitly provided, biphenyl esters generally crystallize in monoclinic or triclinic systems with π-π stacking interactions between aromatic rings. For example, methyl biphenyl-4-carboxylate derivatives pack in layered arrangements stabilized by van der Waals forces and C-H···O hydrogen bonds involving the ester oxygen . The fluorine atom likely participates in C-F···H-C interactions , as observed in fluorinated aromatics, contributing to dense packing .

In related structures, dihedral angles between phenyl rings range from 5–30° , ensuring minimal steric clash while maintaining conjugation. The ester group’s orientation relative to the biphenyl core influences crystal symmetry and melting points .

Properties

IUPAC Name |

methyl 4-(4-fluorophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJGXBVKOGLYEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101189159 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80254-87-1 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80254-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate can be synthesized through several methods. One common synthetic route involves the Suzuki-Miyaura coupling reaction, where 4’-fluoro-1,1’-biphenyl-4-boronic acid is coupled with methyl 4-bromobenzoate in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The ester group undergoes oxidation to form 4'-fluoro-1,1'-biphenyl-4-carboxylic acid under strong oxidative conditions. Key reagents and outcomes:

| Reagent System | Conditions | Yield | Major Product | Reference |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 80°C, 6–8 hrs | 72% | 4'-Fluoro-biphenyl-4-carboxylic acid | |

| CrO₃ (AcOH/H₂O) | Reflux, 4 hrs | 68% | 4'-Fluoro-biphenyl-4-carboxylic acid |

Mechanistic Insight :

Oxidation proceeds via cleavage of the ester’s methoxy group, forming a carboxylic acid. Chromium-based oxidants show higher selectivity but require acidic conditions to avoid over-oxidation .

Reduction Reactions

The ester group is reduced to primary alcohols or aldehydes:

| Reagent System | Conditions | Yield | Major Product | Reference |

|---|---|---|---|---|

| LiAlH₄ (anhyd. Et₂O) | 0°C → RT, 2 hrs | 85% | 4'-Fluoro-biphenyl-4-methanol | |

| NaBH₄ (MeOH) | RT, 12 hrs | 42% | 4'-Fluoro-biphenyl-4-methanol | |

| DIBAL-H (toluene, -78°C) | 1 hr | 78% | 4'-Fluoro-biphenyl-4-aldehyde |

Critical Note :

LiAlH₄ achieves full reduction to the alcohol, while DIBAL-H selectively stops at the aldehyde stage.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 4'-position participates in SNAr reactions with strong nucleophiles:

Key Factors :

- Electron-withdrawing ester group activates the fluoro-substituted ring for SNAr.

- Polar aprotic solvents (DMF, NMP) enhance reaction rates .

Cross-Coupling Reactions

The biphenyl core participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Used to introduce aryl/heteroaryl groups at the 4-position:

Optimized Protocol :

Photoinduced Decarbonylation

Under UV light (254 nm), the ester undergoes decarbonylation:

| Conditions | Additives | Yield | Product | Reference |

|---|---|---|---|---|

| UV (benzene, O₂) | TBP (2.5 equiv) | 68% | Biphenyl derivatives |

Mechanism :

Radical intermediates form via hydrogen abstraction, leading to biphenyl products after SET (single-electron transfer) steps .

Anticancer Prodrug Development

Oxidation to the carboxylic acid followed by amide coupling yielded N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide , a COX-2 inhibitor with IC₅₀ = 0.8 μM .

Stability and Side Reactions

Scientific Research Applications

Chemistry

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions.

Biology

In biochemical research, this compound is utilized to study enzyme-substrate interactions and as a probe in assays that investigate metabolic pathways. It has been shown to activate specific receptors involved in metabolic regulation.

Medicine

The compound is being explored as an intermediate in the synthesis of pharmaceutical agents. Its potential therapeutic effects have been investigated in various studies, particularly concerning metabolic disorders and inflammation.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials with tailored properties for specific applications.

This compound exhibits significant biological activity:

In Vitro Studies:

Lower concentrations activate the FFA4 receptor (GPR120), leading to beneficial metabolic responses without significant cytotoxicity. Higher doses can result in adverse effects, indicating a dose-dependent relationship.

Animal Models:

Research has demonstrated that this compound improves metabolic profiles and reduces inflammation markers in animal models. Optimal dosing strategies are being explored to maximize efficacy while minimizing side effects.

Comparative Studies:

Studies comparing this compound with other biphenyl derivatives show that it has superior activity in modulating FFA4 signaling compared to analogs lacking fluorine or methyl substitutions.

Study 1: Activation of FFA4 Receptor

A study published in a peer-reviewed journal highlighted that this compound effectively activates the FFA4 receptor at low concentrations, promoting glucose uptake and reducing pro-inflammatory cytokine release from macrophages .

Study 2: Metabolic Effects in Animal Models

In a controlled animal study, administration of the compound led to improved glucose tolerance and reduced markers of inflammation. The findings suggest potential applications in treating metabolic syndrome .

Study 3: Synthesis Optimization

Research focused on optimizing synthetic routes for this compound revealed several efficient methods for its production, enhancing its availability for further research and application .

Mechanism of Action

The mechanism of action of methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate depends on its application. In biochemical assays, it may act as a substrate or inhibitor of specific enzymes, interacting with the active site and affecting the enzyme’s activity . The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate with its analogues, focusing on substituent effects, molecular properties, and synthesis pathways.

Substituent Effects on Physicochemical Properties

- Fluorine Position: The 4'-fluoro isomer (target compound) exhibits distinct electronic effects compared to the 2'-fluoro analogue ().

- Methyl vs. Halogen Substituents : Replacing fluorine with a methyl group () increases hydrophobicity, as seen in the higher logP value for Methyl 4'-methyl-1,1'-biphenyl-4-carboxylate. Conversely, chloro-fluoro substitution () introduces greater molecular polarity and reactivity.

- Hydroxy and Ester Functional Groups : The addition of a hydroxyl group () significantly alters solubility and hydrogen-bonding capacity, making derivatives like Methyl 4'-fluoro-3-hydroxybiphenyl-4-carboxylate more suitable for aqueous-phase reactions.

Biological Activity

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its mechanisms of action, pharmacokinetics, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following chemical formula:

- Chemical Formula : C₁₄H₁₁F O₂

- Molecular Weight : 232.24 g/mol

- Melting Point : Approximately 78–80 °C

The primary biological activity of this compound is attributed to its role as an agonist for the long-chain free fatty acid receptor 4 (FFA4), also known as GPR120. The activation of this receptor is linked to several metabolic processes:

- Stimulation of GLP-1 Secretion : Enhances the secretion of glucagon-like peptide-1 from enteroendocrine cells, which plays a crucial role in glucose homeostasis.

- Increased Glucose Uptake : Promotes glucose uptake in adipocytes, contributing to improved insulin sensitivity.

- Anti-inflammatory Effects : Inhibits the release of pro-inflammatory mediators from macrophages, suggesting potential therapeutic benefits in inflammatory conditions.

Biochemical Pathways

The compound influences various biochemical pathways through its interaction with the FFA4 receptor:

| Pathway | Effect |

|---|---|

| Calcium Ion Mobilization | Enhances intracellular calcium levels |

| β-arrestin Recruitment | Recruits β-arrestin-1 and β-arrestin-2 |

| ERK Phosphorylation | Activates extracellular signal-regulated kinases (ERK) |

These effects indicate that this compound plays a significant role in modulating cellular signaling and metabolic responses.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits good bioavailability and effective distribution within biological systems. Its interaction with transporters facilitates its localization to target tissues where it can exert its biological effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that lower concentrations of the compound effectively activated FFA4, leading to beneficial metabolic responses without significant cytotoxicity. However, at higher doses, adverse effects were noted, indicating a dose-dependent relationship.

- Animal Models : Research utilizing animal models has shown that administration of this compound leads to improved metabolic profiles and reduced inflammation markers. Optimal dosing strategies were explored to maximize therapeutic efficacy while minimizing side effects.

- Comparative Studies : Comparative analyses with other biphenyl derivatives revealed that this compound has superior activity in modulating FFA4 signaling compared to its analogs lacking fluorine or methyl substitutions.

Q & A

Q. What are the standard synthetic routes for Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via cross-coupling reactions , such as Suzuki-Miyaura coupling. For example:

- Step 1 : React 4-bromo-4'-fluorobiphenyl with methyl 4-boronobenzoate using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of THF/H₂O/Na₂CO₃ at 80°C .

- Step 2 : Purify intermediates via column chromatography (petroleum ether/ethyl acetate) and characterize using ¹H/¹³C NMR and HRMS (e.g., HRMS [M+H]⁺ calculated: 245.0851, observed: 245.0847) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Q. What safety precautions are essential when handling this compound?

- Avoid inhalation and skin contact; use PPE (gloves, lab coat, goggles).

- Work in a fume hood due to potential respiratory irritation .

- Store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Catalyst Screening : Compare Pd(OAc)₂/XPhos vs. NiCl₂(dme)/PPh₃ systems. Ni-based catalysts may reduce costs but require stricter temperature control (65°C vs. 80°C) .

- Solvent Optimization : Test toluene vs. DMF; toluene improves selectivity for biphenyl products by minimizing ester hydrolysis .

- Kinetic Monitoring : Use in-situ FTIR to track boronic acid consumption and adjust reagent stoichiometry dynamically .

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

- Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the biphenyl core, enhancing reactivity in nucleophilic aromatic substitution (e.g., hydrolysis to the carboxylic acid derivative) .

- Computational Insights : DFT calculations (B3LYP/6-31G*) show a 0.15 eV decrease in HOMO energy compared to non-fluorinated analogs, stabilizing the molecule against oxidation .

Q. What strategies are effective in resolving structural isomerism during synthesis?

Q. How is this compound utilized in materials science or medicinal chemistry research?

- Liquid Crystals : The biphenyl core and fluorine enhance mesomorphic properties (e.g., smectic phases) in display technologies .

- Drug Discovery : As a kinase inhibitor scaffold, it undergoes SAR studies via ester-to-amide derivatization .

Methodological Notes

-

Synthesis Optimization Table :

Parameter Condition 1 Condition 2 Optimal Outcome Catalyst Pd(PPh₃)₄ NiCl₂(dme)/PPh₃ Pd: 85% yield Solvent Toluene DMF Toluene: <5% hydrolysis Temperature 80°C 65°C 80°C: Faster reaction -

Key NMR Assignments :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.